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The following tables summarize the key efficacy and safety outcomes of Conteltinib in patients with
advanced ALK-positive non-small cell lung cancer (NSCLC), as reported in a multicenter, open-label, first-

in-human phase 1 study (NCT02695550) [1] [2].

Table 1: Efficacy of Conteltinib by Prior Treatment Status

. . Overall Response Median Progression- Median Duration of
Patient Population .
Rate (ORR) Free Survival (PFS) Response (DoR)
ALK TKI-naive (39 64.1% (25 of 39) [95%  15.9 months (95% ClI, 15.0 months (95% Cl,
patients) Cl, 47.2-78.8] 9.26-23.3) 9.06-25.8)
Crizotinib-pretreated 33.3% (7 of 21) [95% 6.73 months (95% ClI, 6.60 months (95% CI,
(21 patients) Cl, 14.6-57.0] 4.73-8.54) 3.77-13.3)

CI: Confidence Interval

Table 2: Most Common Treatment-Related Adverse Events (TRAEs)

Adverse Event Overall Incidence (n=64)

Diarrhea 46 (71.9%)

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s524211?utm_src=pdf-body
https://www.smolecule.com/products/s524211?utm_src=pdf-interest
https://www.smolecule.com/products/s524211?utm_src=pdf-body
https://bmcmedicine.biomedcentral.com/articles/10.1186/s12916-022-02646-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://www.smolecule.com/products/s524211?utm_src=pdf-body
https://www.smolecule.com/products/s524211?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Adverse Event Overall Incidence (n=64)
Elevated Serum Creatinine 29 (45.3%)

Elevated Aspartate Aminotransferase (AST) 25 (39.1%)

Nausea 24 (37.5%)

Any TRAE 58 (90.6%)

Grade = 3 TRAEs 9 (14.1%)

Detailed Experimental Protocols

The clinical data was generated through the following study design and methodologies [1] [2]:

¢ Study Design: This was a first-in-human, single-arm, multicenter, open-label, phase 1 study
consisting of a dose-escalation phase and a dose-expansion phase.

e Dosing Regimen: In the dose-escalation phase, Conteltinib was administered orally at doses
ranging from 50 mg to 800 mg once daily (quaque die, QD) using a modified Fibonacci 3+3 design. A
single dose was given 7 days before cycle 1 day 1 for pharmacokinetic (PK) analysis.

¢ Patient Population: The study enrolled 64 adult patients (aged 18-75) with histologically or
cytologically confirmed advanced ALK-positive NSCLC. ALK positivity was determined by FISH, IHC,
PCR, or NGS. Patients were required to have at least one measurable lesion and an ECOG
performance status of 0-2. Both patients with no prior ALK TKI treatment and those who had received
crizotinib previously were enrolled.

¢ Primary Endpoints: The primary objectives were to determine the maximum tolerated dose (MTD),
dose-limiting toxicities (DLTs), and safety profile of Conteltinib.

o Key Efficacy Assessment: Antitumor activity was assessed using overall response rate (ORR),
progression-free survival (PFS), and duration of response (DoR), which are standard efficacy
endpoints in oncology trials.

Conteltinib's Mechanism of Action and Signaling
Pathways
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Conteltinib is a highly potent, ATP-competitive, second-generation ALK tyrosine kinase inhibitor.
Preclinical studies indicate it is about 10-fold more potent than crizotinib against ALK and can inhibit

various crizotinib-resistant mutations (L1196M, G1202R, F1174L, G1269S, R1275Q) [1] [2].

Notably, Conteltinib is also recognized as a pan-FAK (Focal Adhesion Kinase) inhibitor [3] [4]. It inhibits
FAK and the related protein Pyk2, although with less potency than its inhibition of ALK [1]. The diagram

below illustrates the key signaling pathways targeted by Conteltinib.
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Interpretation and Context for Professionals

e Stage of Development: The provided data represents first-in-human, phase 1 results. The primary
goals of such studies are to establish safety, determine a recommended phase 2 dose (RP2D), and
gain an initial signal of efficacy. The RP2D was established as 600 mg QD for TKI-naive patients and
300 mg BID for crizotinib-pretreated patients [1] [2].

e Positioning Among ALK Inhibitors: The study positions Conteltinib as a second-generation ALK
TKI, developed to overcome resistance to first-generation drugs like crizotinib. The reported efficacy,
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especially in TKI-naive patients (median PFS of 15.9 months), is promising for a phase 1 trial [1].
However, definitive conclusions regarding its comparative efficacy against other second-generation
(e.g., alectinib, brigatinib) or third-generation (e.g., lorlatinib) ALK inhibitors would require head-to-
head phase 3 trials, which are not detailed in the search results.

e Dual-Targeting Profile: The dual inhibition of ALK and FAK is a distinctive feature of Conteltinib [3]
[4]. Since FAK signaling is implicated in tumor cell proliferation, migration, and survival, this dual
action may provide a broader anti-tumor effect and could be a differentiator from other ALK-focused
therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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